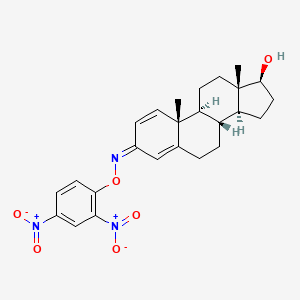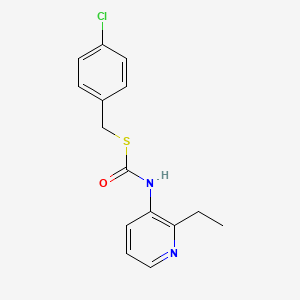
1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazine core with two naphthalen-1-ylmethylideneamino groups attached, making it a subject of interest for researchers in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and naphthalen-1-ylmethylideneamine. The reaction is usually carried out in an organic solvent such as toluene or chloroform, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of naphthalen-1-ylmethylideneamino derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives.
Scientific Research Applications
1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Mechanism of Action
The mechanism by which 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in organic electronics.
N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine: Commonly used as a hole-transporting material in OLEDs.
Uniqueness: 1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine stands out due to its unique phthalazine core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for organic electronics.
Properties
CAS No. |
27703-92-0 |
|---|---|
Molecular Formula |
C30H22N6 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-N,4-N-bis(naphthalen-1-ylmethylideneamino)phthalazine-1,4-diamine |
InChI |
InChI=1S/C30H22N6/c1-3-15-25-21(9-1)11-7-13-23(25)19-31-33-29-27-17-5-6-18-28(27)30(36-35-29)34-32-20-24-14-8-12-22-10-2-4-16-26(22)24/h1-20H,(H,33,35)(H,34,36) |
InChI Key |
GQTLVDUTCISNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=NN=C(C4=CC=CC=C43)NN=CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)

![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)


![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)



